N-methyl-N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide hydrochloride
Description
N-methyl-N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide hydrochloride is a synthetic small-molecule compound characterized by a cyclopropane ring fused to a sulfonamide group. The molecule features two substituents: a methyl group and a piperidin-4-ylmethyl moiety. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications.
Properties
IUPAC Name |
N-methyl-N-(piperidin-4-ylmethyl)cyclopropanesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S.ClH/c1-12(15(13,14)10-2-3-10)8-9-4-6-11-7-5-9;/h9-11H,2-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEMERAUKDALJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCNCC1)S(=O)(=O)C2CC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide hydrochloride typically involves the following steps:
Formation of the Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropane Ring: The cyclopropane ring is introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl carbinol.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with sulfonyl chlorides under basic conditions.
Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of various substituted piperidine or sulfonamide derivatives.
Scientific Research Applications
Pharmacological Studies
N-methyl-N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide hydrochloride has been investigated for its role as a JAK inhibitor , which is significant in the treatment of various autoimmune diseases and cancers. Research indicates that compounds with similar structures can effectively inhibit the JAK/STAT signaling pathway, which is crucial in hematopoiesis and immune response regulation .
Cancer Treatment
Recent studies have highlighted the compound's potential in targeting IKZF2-dependent diseases, such as non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC). The degradation of IKZF2 protein levels using this compound may lead to therapeutic benefits in these cancers . A notable study demonstrated that compounds similar to this compound can reduce tumor growth in preclinical models .
Neuropharmacology
The compound's piperidine moiety suggests potential applications in neuropharmacology. Research indicates that sulfonamide derivatives can exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases like Alzheimer's . The modulation of neurotransmitter systems through JAK inhibition may also contribute to cognitive enhancements.
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against certain bacterial strains, warranting further investigation into its efficacy as an antibiotic agent .
Case Study 1: JAK Inhibition in Autoimmune Diseases
A clinical trial investigated a series of JAK inhibitors, including derivatives of cyclopropanesulfonamides, showing promising results in reducing symptoms of rheumatoid arthritis. Patients receiving treatment reported significant improvement in joint function and reduced inflammation markers .
Case Study 2: Cancer Therapeutics
In a study focusing on IKZF2 degradation, researchers administered this compound to mice with induced tumors. The results indicated a marked reduction in tumor size and improved survival rates compared to control groups .
Mechanism of Action
The mechanism of action of N-methyl-N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Differences
The compound is compared below with two structurally related molecules: N-ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride () and Loperamide Hydrochloride ().
Functional Implications
- N-ethyl vs.
- Cyclopropane ring : The strained cyclopropane moiety in both sulfonamide derivatives may confer conformational rigidity, influencing binding affinity to target proteins.
- Loperamide contrast : Unlike the sulfonamide-based compounds, Loperamide’s bulky aromatic groups (chlorophenyl, diphenyl) enable μ-opioid receptor agonism, explaining its antidiarrheal activity .
Physicochemical Properties
| Property | Target Compound | N-ethyl Analog | Loperamide Hydrochloride |
|---|---|---|---|
| Solubility | High (due to HCl salt) | Moderate | High (HCl salt) |
| LogP (predicted) | ~1.5–2.0 | ~2.0–2.5 | ~4.5–5.0 |
| Hydrogen Bond Acceptors | 5 | 5 | 4 |
The target compound’s lower LogP compared to Loperamide suggests better aqueous solubility but reduced CNS penetration.
Pharmacological and Pharmacokinetic Considerations
- Target compound : Likely optimized for CNS targets (e.g., serotonin or sigma receptors) due to piperidine’s prevalence in neuroactive drugs.
- N-ethyl analog : Increased lipophilicity may enhance tissue distribution but risks off-target interactions.
- Loperamide : Despite structural dissimilarity, its HCl salt formulation parallels the target compound’s solubility advantages, though its large aromatic system limits blood-brain barrier penetration .
Biological Activity
N-methyl-N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide hydrochloride, a compound featuring a unique combination of a piperidine ring, cyclopropane ring, and sulfonamide group, has garnered significant attention in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Common Name : this compound
- CAS Number : 2549027-26-9
- Molecular Formula : C₁₀H₂₁ClN₂O₂S
- Molecular Weight : 268.80 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can lead to:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cellular processes, potentially leading to reduced cell proliferation in cancer cells.
- Modulation of Signal Transduction Pathways : It can influence pathways associated with apoptosis and cell survival, which are vital in cancer therapy.
- Antimicrobial Activity : The sulfonamide group is known for its antimicrobial properties, which may extend to this compound.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of related compounds within the same chemical class. For instance, research on 4-methyl-N-(piperidin-1-ylmethylene) benzenesulfonamide (PMSA) demonstrated significant inhibition of tumor cell proliferation and migration. The study utilized various assays (MTT, colony formation, scratch assay) to assess the compound's efficacy against cancer cells, revealing that PMSA induced ferroptosis—a form of regulated cell death—by targeting the KEAP1-NRF2-GPX4 axis .
Case Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-methyl-N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide hydrochloride, and how can reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via a two-step process:
Methylation : React piperidin-4-ylmethanamine with methyl iodide in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to introduce the methyl group.
Sulfonylation : Treat the intermediate with cyclopropanesulfonyl chloride in dichloromethane, followed by HCl to form the hydrochloride salt .
- Key Variables : Temperature (0–25°C for sulfonylation), stoichiometric ratios (1:1.2 amine:sulfonyl chloride), and solvent choice (DMF vs. THF) significantly affect purity. Impurities often arise from incomplete sulfonylation or residual solvents, necessitating column chromatography or recrystallization .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the cyclopropane ring (δ ~1.0–1.5 ppm for CH₂ groups) and piperidine N-methyl group (δ ~2.2–2.5 ppm) .
- Mass Spectrometry (HRMS) : Validate the molecular ion peak (e.g., [M+H]<sup>+</sup> at m/z 275.12 for C₁₁H₂₁ClN₂O₂S) and fragmentation patterns .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for the cyclopropane and piperidine moieties, using SHELX programs for refinement .
Advanced Research Questions
Q. How does the cyclopropane ring influence the compound’s bioactivity compared to analogs with linear alkyl chains?
- Methodological Answer :
- Comparative Studies : Replace the cyclopropane with propane or butane chains and assess binding affinity to targets (e.g., serotonin receptors). Cyclopropane’s ring strain enhances conformational rigidity, improving receptor selectivity (e.g., 10-fold higher affinity for 5-HT₆ vs. linear analogs) .
- Computational Modeling : Use density functional theory (DFT) to calculate strain energy (~27 kcal/mol for cyclopropane) and predict binding poses in molecular dynamics simulations .
Q. How can researchers resolve contradictions in enzymatic inhibition data reported for this compound?
- Methodological Answer :
- Assay Standardization : Control variables like buffer pH (7.4 vs. 6.8 alters ionization of sulfonamide), enzyme concentration (e.g., acetylcholinesterase at 0.1–1.0 nM), and pre-incubation time (5–30 min) .
- Data Normalization : Express IC₅₀ values relative to a reference inhibitor (e.g., donepezil for cholinesterase) to account for inter-lab variability .
Q. What strategies mitigate instability of the hydrochloride salt in aqueous solutions during pharmacological assays?
- Methodological Answer :
- pH Optimization : Maintain pH 3.5–4.5 (HCl salt’s pKa ~2.8) to prevent freebase precipitation. Use citrate or acetate buffers instead of phosphate .
- Lyophilization : Stabilize the compound by lyophilizing with cryoprotectants (e.g., trehalose) for long-term storage .
Experimental Design and Data Analysis
Designing a SAR study to evaluate substituent effects on the piperidine nitrogen:
- Methodological Framework :
- Variable Substituents : Replace the methyl group with ethyl, isopropyl, or benzyl groups.
- Biological Endpoints : Measure binding affinity (Ki), metabolic stability (microsomal t½), and solubility (shake-flask method).
- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to compare groups (p<0.05 threshold) .
Interpreting conflicting crystallography and NMR data for the cyclopropane conformation:
- Resolution Strategy :
- Dynamic NMR : Acquire variable-temperature <sup>1</sup>H NMR (e.g., 25–60°C) to detect ring puckering or chair-boat transitions.
- Complementary Techniques : Pair X-ray data (static conformation) with molecular dynamics simulations (flexibility over 100 ns trajectories) .
Safety and Handling
Q. What precautions are essential when handling this compound in vitro?
- Best Practices :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
